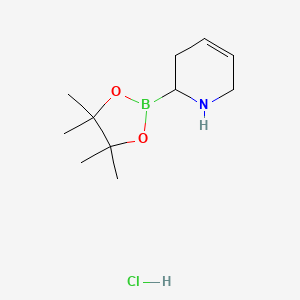

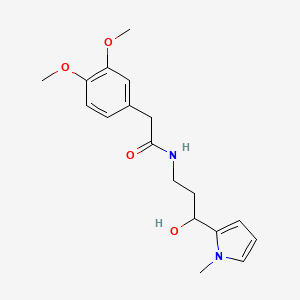

![molecular formula C20H15N5O4S B2498373 2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone CAS No. 877634-50-9](/img/structure/B2498373.png)

2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to "2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone" often involves multi-step chemical processes that include the formation of triazolo[4,3-b]pyridazine cores through cyclization reactions and the subsequent introduction of substituents at strategic positions. For instance, compounds with triazolo[3,4-b][1,3,4]thiadiazin cores have been synthesized and characterized by various techniques, including IR, (1)H NMR, (13)C NMR, MS, and elemental analysis, highlighting the complex nature of synthesizing such heterocyclic compounds (Srinivas, 2016).

Molecular Structure Analysis

Molecular structure analysis of these compounds is critical for understanding their chemical behavior and potential applications. Techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed to elucidate their structures. For example, the structural confirmation of related compounds has been achieved through spectroscopic techniques and, in some cases, XRD, providing insights into the arrangement of atoms and the configuration of the molecules (Sallam et al., 2021).

Chemical Reactions and Properties

Compounds within this class participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and oxidative transformations. Their chemical properties, such as reactivity towards different reagents, are influenced by the presence of the triazolo[4,3-b]pyridazine core and the substituents attached to it. For instance, the synthesis of bis-cyclized products through reactions with specific reagents demonstrates the versatility and reactivity of these compounds (Asghari et al., 2016).

科学的研究の応用

Antioxidant and Anticancer Activity

Research has demonstrated the potential of compounds similar to 2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone in exhibiting significant antioxidant and anticancer activities. For instance, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, structurally related to the compound , showed greater antioxidant activity than ascorbic acid and exhibited cytotoxicity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

Synthesis and Pharmacological Potential

The synthesis and pharmacological potential of pyrazole and 1,2,4-triazole derivatives, including compounds similar to the one , are of strategic importance in modern medicine and pharmacy. The chemical modification of these heterocycles allows for significant pharmacological potential, and their structural combination increases the likelihood of interaction with various biological targets (Fedotov et al., 2022).

Efficient Synthesis Methods

Efficient and catalyst-free synthesis methods have been developed for compounds similar to 2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone. These methods involve reactions that yield high-purity products, useful for pharmaceutical applications (Mohammadlou & Halimehjani, 2022).

Anti-inflammatory Properties

Research has also identified anti-inflammatory properties in derivatives of 4H-1,2,4-triazole-3-thiols, which are structurally related to the compound . This suggests potential applications in treating inflammation-related disorders (Labanauskas et al., 2004).

Antimicrobial and Antifungal Activities

Compounds structurally similar to 2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone have shown promising antimicrobial and antifungal activities, indicating their potential use in treating infectious diseases (Zaki et al., 2004).

Antiviral Properties

A derivative of triazolo[3,4-b][1,3,4]thiadiazine has exhibited significant in vitro antiviral activity, including against coronaviruses, suggesting potential applications in antiviral therapies (Jilloju et al., 2021).

Antibacterial Activity

Novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, structurally related to the compound , have demonstrated potent antibacterial activity against various bacterial strains, suggesting their use in combating bacterial infections (Reddy et al., 2013).

特性

IUPAC Name |

2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O4S/c1-29-16-7-3-4-13(11-16)17-8-9-19-21-22-20(24(19)23-17)30-12-18(26)14-5-2-6-15(10-14)25(27)28/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBIDFAHWYQKMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

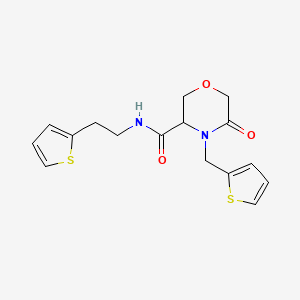

![N-(3-(dimethylamino)propyl)-3-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2498291.png)

![4-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzonitrile](/img/structure/B2498293.png)

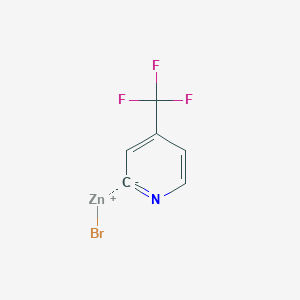

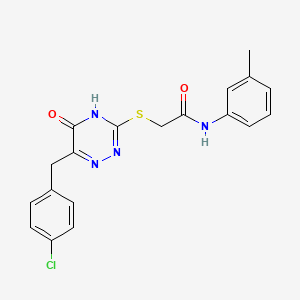

![4-(3,5-Dimethylpyrazol-1-yl)-2-methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2498304.png)

![3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine](/img/structure/B2498305.png)

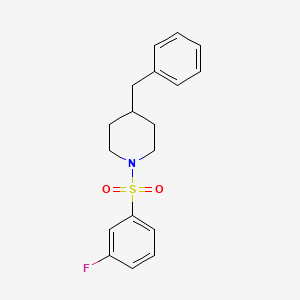

![Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2498307.png)

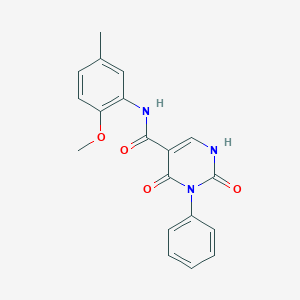

![Ethyl 5-({[(2-methoxyphenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B2498308.png)

![(E)-N-[4-(2,6-Difluorophenyl)butan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2498313.png)